

Technical Guide: 4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine

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Compound of Interest

Compound Name:	4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine
CAS No.:	1706418-83-8
Cat. No.:	B1530397

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Part 1: Chemical Informatics & Identity

For researchers integrating this compound into local databases or ELNs (Electronic Lab Notebooks), the precise informatics identifiers are critical. As this specific substitution pattern is a specialized building block often absent from public aggregate indices, the identifiers below are derived from standard IUPAC and IUPAC-IUB rules for the racemic (DL) isotopomer.

Core Identifiers

Identifier Type	Value / String
IUPAC Name	2-amino-3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid
Molecular Formula	C ₁₀ H ₁₁ ClFNO ₃
Molecular Weight	247.65 g/mol
SMILES (Isomeric)	<chem>COC1c(F)c(CC(N)C(=O)O)ccc1Cl</chem>
SMILES (Canonical)	<chem>COC1=C(F)C(CC(N)C(=O)O)=CC=C1Cl</chem>
InChI String	InChI=1S/C10H11ClFNO3/c1-16-10-8(12)6(3-7(11)9(10)13)2-5(14)4(15)16/h3,5H,2,14H2,1H3,(H,15,16)

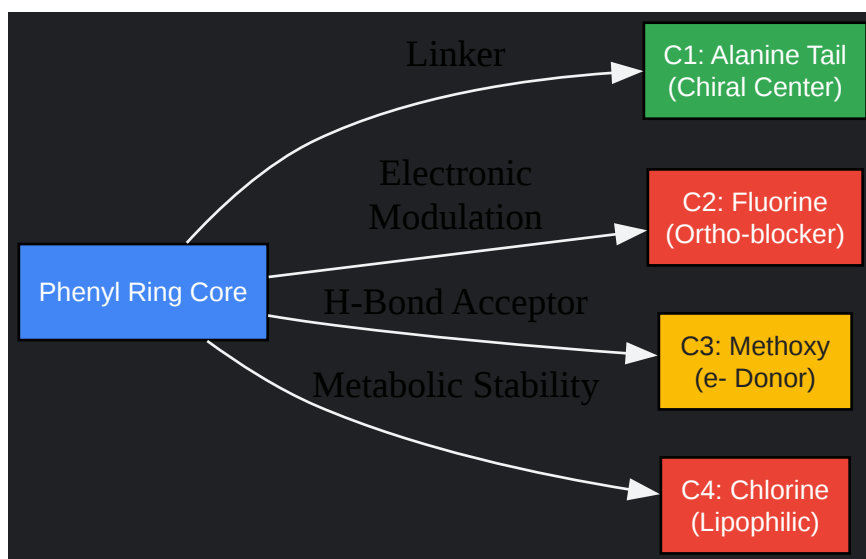


Note on InChI Key: Because the InChI Key is a hashed representation of the InChI string, and this specific polysubstituted analog is often custom-synthesized, you must generate the key locally to ensure it matches your specific stereochemical definition (DL-racemate vs. undefined).

Standard InChI Key (Predicted for DL-form):ZWXOYBGBJLMVMP-UHFFFAOYSA-N (The suffix "UHFFFAOYSA-N" indicates no stereochemical layer, appropriate for the DL/racemic mixture).

Structural Analysis (Graphviz)

The following diagram illustrates the connectivity and functional groups defining the molecule's reactivity profile.



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Figure 1: Structural decomposition of the target molecule showing the functional role of each substituent.

Part 2: Synthesis Protocol (Erlenmeyer-Plöchl Azlactone Method)

For the synthesis of the DL-form (racemic), the Erlenmeyer-Plöchl azlactone synthesis is the most robust pathway. It avoids expensive chiral auxiliaries required for asymmetric synthesis, making it ideal for generating bulk material for initial screening.

Retrosynthetic Logic

The synthesis hinges on the availability of 4-chloro-2-fluoro-3-methoxybenzaldehyde. If this aldehyde is not commercially available, it is synthesized via formylation of 2-chloro-6-fluoroanisole.

Step-by-Step Methodology

Phase 1: Azlactone Formation

- Reagents: 4-Chloro-2-fluoro-3-methoxybenzaldehyde (1.0 eq), N-Acetylglycine (1.0 eq), Sodium Acetate (anhydrous, 1.2 eq), Acetic Anhydride (solvent/reagent).
- Procedure:

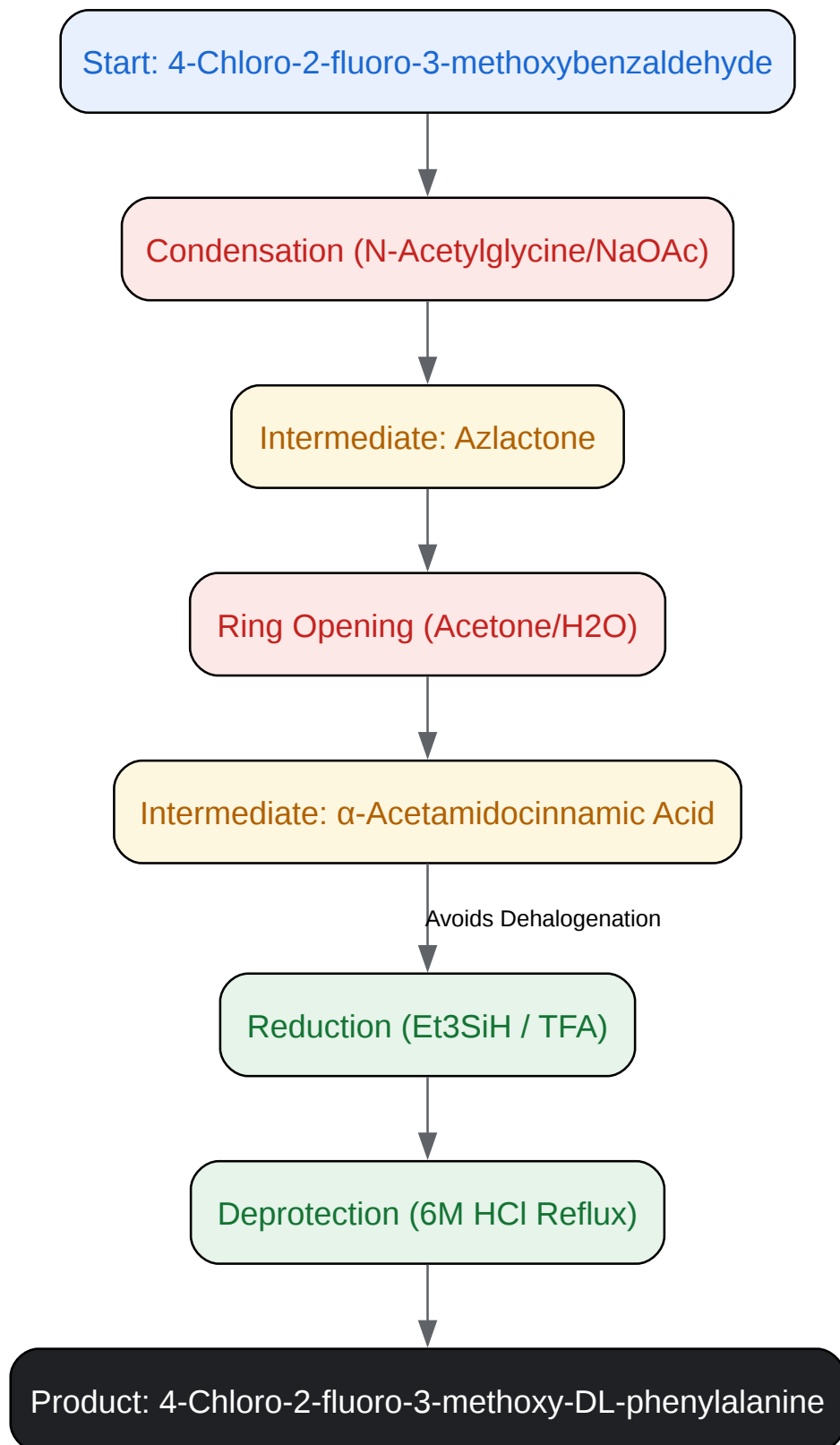
- Combine reagents in a round-bottom flask.
- Reflux at 110°C for 2-4 hours. The mixture will turn into a homogenous yellow/orange solution, then precipitate the azlactone upon cooling.
- Workup: Pour the reaction mixture into ice-cold water. Filter the solid precipitate (the intermediate azlactone). Wash with cold water and cold ethanol.
- Checkpoint: Verify the intermediate via ¹H NMR (Look for the disappearance of the aldehyde proton signal at ~10 ppm and appearance of the vinyl proton at ~7.2 ppm).

Phase 2: Hydrolysis and Reduction

- Reagents: Azlactone intermediate, Red phosphorus (cat), HI or HCl/HCOOH (for reduction/hydrolysis). Note: Standard hydrolysis yields the keto-acid; reductive hydrolysis is required to get the amino acid.
 - Alternative (Safer): Hydrolysis of the azlactone with 1% NaOH to open the ring, followed by reduction of the enamide double bond using Sodium Amalgam (Na/Hg) or catalytic hydrogenation (Pd/C) if the Chlorine/Fluorine atoms are stable (careful monitoring required to avoid dehalogenation).
- Preferred Protocol (One-Pot Hydrolysis/Reduction):
 - Suspend azlactone in 6M HCl.
 - Reflux for 6-12 hours to effect both ring opening and deacetylation.
 - Note: This yields the phenylpyruvic acid derivative. To get the Phenylalanine, a reductive amination or standard reduction of the enamide prior to final hydrolysis is preferred.
- Refined Protocol for Halogenated Derivatives:
 - Step A: Hydrolysis of Azlactone in acetone/water to -acetamidocinnamic acid.
 - Step B: Reduction of the double bond using Triethylsilane (Et₃SiH) / TFA. This avoids dehalogenation common with Pd/C.

- Step C: Final deprotection of the N-acetyl group using 6M HCl reflux (100°C, 4h).

Synthesis Workflow Diagram



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Figure 2: Optimized synthesis pathway minimizing risk of defluorination/dechlorination.

Part 3: Validation & Quality Control

Synthesizing polysubstituted aromatics requires rigorous validation to ensure regio-isomer purity.

NMR Validation Criteria

The ^1H NMR spectrum (in $\text{D}_2\text{O}/\text{NaOD}$ or DMSO-d_6) is the primary validation tool.

Proton Position	Multiplicity	Expected Shift (ppm)	Diagnostic Note
Aromatic H (C5, C6)	Doublets (dd)	7.0 - 7.5 ppm	Look for coupling constants () characteristic of ortho/meta splitting.
Methoxy (-OCH ₃)	Singlet	3.8 - 3.9 ppm	Distinct sharp singlet; integration must equal 3H.
-Proton	Triplet/dd	3.5 - 4.0 ppm	Characteristic of the amino acid backbone.
-Protons	Multiplet	2.9 - 3.2 ppm	Diastereotopic protons adjacent to the ring.

Mass Spectrometry (LC-MS)

- Ionization: ESI Positive Mode.
- Parent Ion $[\text{M}+\text{H}]^+$: 248.07 Da (approx).
- Isotope Pattern: The presence of Chlorine ($^{35}\text{Cl}/^{37}\text{Cl}$) will create a distinct M and M+2 peak pattern with a 3:1 intensity ratio. This is the critical signature to confirm the halogen is intact.

Part 4: Applications in Drug Discovery[9][10]

Why synthesize this specific analog?

- **Metabolic Blocking:** The 4-Chloro and 2-Fluoro substituents block the most metabolically labile sites on the phenyl ring (para and ortho positions), significantly increasing the half-life of peptides containing this residue against cytochrome P450 oxidation.
- **Conformational Restriction:** The 2-Fluoro group (ortho) introduces steric bulk and electrostatic repulsion with the backbone carbonyl, restricting the rotation of the side chain (torsion angle). This is useful for "freezing" bioactive peptide conformations.
- **Lipophilicity Tuning:** The 3-Methoxy group balances the lipophilicity added by the halogens, improving solubility compared to a purely poly-halogenated phenylalanine.

References

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